molecular formula C9H3Cl2N3 B1320695 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile CAS No. 305371-45-3

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Cat. No.: B1320695
CAS No.: 305371-45-3
M. Wt: 224.04 g/mol
InChI Key: OKYQWZDOLIYAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Molecular Architecture

The molecular structure of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile exhibits a fundamentally planar configuration resulting from the fused pyridine ring system that defines the 1,7-naphthyridine core. This planarity is maintained despite the presence of multiple substituents, indicating strong aromatic stabilization throughout the bicyclic framework. The chlorine atoms positioned at the 4 and 6 locations function as electron-withdrawing groups, significantly enhancing the electrophilicity of the aromatic system and influencing the overall electronic distribution within the molecule. The carbonitrile group at position 3 introduces additional electronic effects while maintaining the planar geometry through conjugation with the aromatic system.

Crystallographic studies of related naphthyridine derivatives provide valuable insights into the structural parameters of this class of compounds. The Cambridge Crystallographic Data Centre has documented numerous naphthyridine structures, with deposition numbers such as 2113723, 2113744, and 2113780 representing various substituted derivatives. These crystallographic analyses reveal consistent patterns in bond lengths, bond angles, and intermolecular interactions that characterize the naphthyridine framework. The structural data indicates that the nitrogen atoms within the naphthyridine system adopt specific geometries that influence both the electronic properties and potential intermolecular interactions.

Crystallographic Parameters and Structural Data

The crystallographic analysis of naphthyridine compounds demonstrates the importance of precise structural determination in understanding their chemical behavior. Related compounds exhibit monoclinic crystal systems with specific space group symmetries, as evidenced by studies showing space group P21/n with calculated densities around 1.317 grams per cubic centimeter. These crystallographic parameters provide essential information about the solid-state packing arrangements and intermolecular forces governing the compound's physical properties.

The structural refinement of naphthyridine derivatives often requires sophisticated techniques including intrinsic phasing methods and least squares minimization procedures. These computational approaches, implemented through programs such as ShelXT and ShelXL with graphical interfaces like Olex2, enable accurate determination of atomic positions and thermal parameters. The resulting structural models reveal the precise three-dimensional arrangement of atoms within the crystal lattice, providing fundamental data for understanding the compound's properties and potential applications.

Properties

IUPAC Name

4,6-dichloro-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-8-1-6-7(4-14-8)13-3-5(2-12)9(6)11/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQWZDOLIYAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595023
Record name 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305371-45-3
Record name 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,6-dichloronicotinonitrile with suitable reagents to form the desired naphthyridine ring . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile exhibit promising anticancer properties. For instance, naphthyridine derivatives have been investigated for their effectiveness against gastrointestinal stromal tumors (GISTs) that are resistant to conventional kinase inhibitors like sunitinib and imatinib . Such compounds can act as inhibitors of key signaling pathways involved in cancer cell proliferation.

Inhibitors of Kinases

The compound serves as a potential lead for the development of kinase inhibitors. Studies have highlighted its ability to inhibit various kinases associated with cancer progression and metastasis. For example, derivatives have shown activity against BCR-ABL kinases, which are crucial in certain leukemias . The structural modifications on the naphthyridine core allow for enhanced binding affinity and selectivity towards target kinases.

Case Study 1: Synthesis and Evaluation of Anticancer Compounds

In a study published in Nature Reviews Drug Discovery, researchers synthesized a series of naphthyridine derivatives including this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

Case Study 2: Mechanistic Studies on Kinase Inhibition

A detailed mechanistic study published in Journal of Medicinal Chemistry explored the binding interactions between this compound and its target kinases. Using molecular docking simulations, the study elucidated how structural modifications influenced binding affinity and specificity. The findings suggested that fine-tuning substituents on the naphthyridine ring could enhance therapeutic efficacy while minimizing off-target effects .

Potential in Drug Development

The versatility of this compound makes it an attractive scaffold for drug discovery. Its ability to form stable complexes with metal ions enhances its potential as a platform for developing metal-based therapeutics. Moreover, ongoing research into its pharmacokinetics and toxicity profiles is critical for advancing its application in clinical settings.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • 4,6-Dichloro-1,5-naphthyridine-3-carbonitrile

    • Structural Differences : The nitrogen atoms are positioned at 1,5 instead of 1,7, altering aromatic electron distribution.
    • Biological Impact : Reduced anticancer efficacy compared to the 1,7-isomer due to weaker target binding .
    • Molecular Weight : 224.05 g/mol (identical to 1,7-isomer) .
  • 4,8-Dichloro-1,7-naphthyridine (CAS 1279894-03-9)

    • Substituent Position : Chlorines at 4 and 8 positions.
    • Reactivity : Less reactive in nucleophilic substitutions due to steric hindrance .

Halogen-Substituted Analogs

  • 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile (CAS 305371-18-0)

    • Molecular Formula : C₉H₃ClFN₃.
    • Properties : Fluorine’s electronegativity enhances solubility and bioavailability compared to dichloro derivatives .
    • Bioactivity : Improved antimicrobial activity but lower kinase inhibition potency .
  • 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile

    • Molecular Weight : 318.2 g/mol.
    • Reactivity : Bromine’s bulkiness slows substitution reactions but increases stability in biological environments .

Functional Group Variants

  • Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate

    • Functional Groups : Ester group replaces nitrile.
    • Applications : Used in materials science for metal-organic frameworks (MOFs) due to enhanced solubility .
  • 4-Chloro-3-nitro-1,7-naphthyridine

    • Substituents : Nitro group at position 3.
    • Reactivity : Nitro group facilitates reduction to amine derivatives for drug intermediates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights Synthesis Yield
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile C₉H₃Cl₂N₃ 224.05 Cl (4,6), CN (3) Anticancer (KIT/PDGFRA inhibition) 52–72%
4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile C₉H₃ClFN₃ 207.59 Cl (4), F (6), CN (3) Antimicrobial ~60%
4,6-Dichloro-1,5-naphthyridine-3-carbonitrile C₉H₃Cl₂N₃ 224.05 Cl (4,6), CN (3) Moderate kinase inhibition 50–65%
Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate C₁₁H₈ClN₂O₂ 235.65 Cl (4), COOEt (2) MOF synthesis 70–85%

Biological Activity

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthyridine core with two chlorine substituents and a cyano group. This unique structure enhances its biological activity compared to related compounds. It is primarily characterized by:

  • Molecular Formula : C10H5Cl2N3
  • Molecular Weight : 246.07 g/mol
  • Physical State : Solid at room temperature with variable melting points depending on purity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

  • Phosphodiesterase Inhibition : The compound has been identified as a potent inhibitor of phosphodiesterase enzymes, which play crucial roles in various signaling pathways. This inhibition can lead to therapeutic effects in conditions such as erectile dysfunction and pulmonary hypertension.
  • Antimicrobial and Anticancer Properties : Similar compounds have shown efficacy against various microbial strains and cancer cell lines, indicating potential applications in treating infections and malignancies.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Mechanism/Target Reference
Phosphodiesterase InhibitionModulates signaling pathways
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Acetylcholinesterase InhibitionPotential for neuroprotective effects

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • Inhibition of DYRK1A : A study demonstrated that derivatives of naphthyridine cores exhibit potent inhibition of DYRK1A kinase with reduced cytotoxicity. The compound was evaluated for its selectivity and potency, showing promising results for further development as a therapeutic agent .
  • In Vitro Anticancer Activity : Research indicated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of critical signaling pathways.
  • Antimicrobial Efficacy : The compound was tested against multiple bacterial strains, demonstrating effective inhibition comparable to established antibiotics. This suggests its potential as a new antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 4,6-dichloro-1,7-naphthyridine-3-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions involving halogenated pyridine precursors. For example, 2-chloro-3-pyridinecarbonitrile reacts with N-benzylidenebenzylamine under basic conditions (e.g., LiNPr₁₂) to form the naphthyridine core, followed by chlorination at the 4- and 6-positions . Yield optimization requires precise control of stoichiometry, temperature (e.g., 52–72% yields reported), and reaction time, as side reactions like over-chlorination or incomplete cyclization may occur .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
  • HPLC-MS : For purity assessment (≥97% as per specifications) and molecular weight verification (224.05 g/mol) .
  • IR Spectroscopy : To identify nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and C-Cl bonds . Discrepancies in spectral data should be resolved by repeating analyses under standardized solvent and temperature conditions .

Q. How can researchers ensure the stability of this compound during storage and handling?

The compound is sensitive to moisture and light. Storage under inert atmosphere (e.g., argon) at room temperature is recommended to prevent hydrolysis of the nitrile group or dechlorination . Purity degradation can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing reaction parameters in naphthyridine synthesis?

Factorial design methodologies (e.g., Taguchi or Box-Behnken designs) allow systematic variation of factors like temperature, catalyst loading, and solvent polarity to identify critical parameters . For example, a 2³ factorial design could resolve interactions between chlorination agents (e.g., POCl₃ vs. SOCl₂), reaction time, and temperature to maximize yield while minimizing byproducts .

Q. How can computational tools enhance the design of derivatives or reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict regioselectivity in functionalization reactions, such as nitrile hydrolysis to carboxylic acids or nucleophilic substitution at chloro positions . The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid screening of conditions for novel transformations .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Discrepancies often arise from impurities or unoptimized protocols. Reproducibility can be improved by:

  • Standardizing purification methods : Recrystallization from ethanol/water or column chromatography .
  • Validating NMR assignments : Using 2D NMR (HSQC, HMBC) to resolve overlapping signals .
  • Cross-referencing synthetic procedures : Comparing anhydrous vs. protic solvent systems in cyclization steps .

Q. What strategies enable selective functionalization of this compound for biological or materials applications?

  • Nitrile conversion : Hydrolysis under acidic conditions (e.g., 9M H₂SO₄, 130°C) yields carboxylic acids for coordination chemistry or drug design .
  • Chlorine substitution : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 4- or 6-positions, modulating electronic properties .
  • Fluorination : Replacement of Cl with F via halogen exchange (e.g., KF/18-crown-6) enhances bioavailability in medicinal chemistry .

Q. What mechanistic insights guide the development of scalable naphthyridine synthesis protocols?

Kinetic studies (e.g., in situ FTIR monitoring) reveal rate-limiting steps, such as cyclization vs. chlorination. Mechanistic models informed by Hammett plots or isotopic labeling (e.g., ¹⁵N tracing) can elucidate electronic effects on reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.